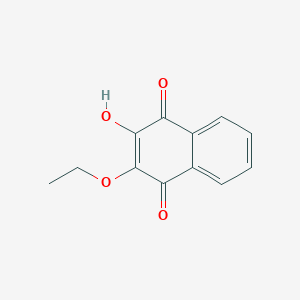

2-Ethoxy-3-hydroxynaphthalene-1,4-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10O4 |

|---|---|

Molecular Weight |

218.20 g/mol |

IUPAC Name |

2-ethoxy-3-hydroxynaphthalene-1,4-dione |

InChI |

InChI=1S/C12H10O4/c1-2-16-12-10(14)8-6-4-3-5-7(8)9(13)11(12)15/h3-6,15H,2H2,1H3 |

InChI Key |

HYBPDYOUVYBYAM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=O)C2=CC=CC=C2C1=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Ethoxy 3 Hydroxynaphthalene 1,4 Dione and Its Analogues

Direct Synthetic Routes to 2-Ethoxy-3-hydroxynaphthalene-1,4-dione

Direct synthetic routes to this compound, while not extensively documented for this specific molecule, can be inferred from general methods for the synthesis of 2-alkoxy-1,4-naphthoquinone derivatives. A key transformation in this regard is the O-alkylation of 2-hydroxynaphthalene-1,4-dione (Lawsone). An environmentally friendly and scalable protocol for the direct O-alkylation of Lawsone has been described, employing various alcohols in the presence of acid chitosan (B1678972) (CS–SO3H) as a heterogeneous organocatalyst. researchgate.net This method provides a direct pathway to introduce the ethoxy group at the 2-position of the naphthoquinone scaffold.

Another approach involves the oxidation of 2-hydroxynaphthalene in the presence of a vanadium catalyst and hydrogen peroxide in an alkaline aqueous solution or a biphasic system with an inert organic solvent. rsc.org This method has been shown to produce 2-hydroxy-1,4-naphthoquinone (B1674593) with high yield and purity, which can then potentially be O-ethylated in a subsequent step. rsc.org

Precursor-Based Synthesis Strategies for Naphthoquinone Derivatives

Precursor-based strategies are fundamental to the synthesis of a wide array of naphthoquinone derivatives, with Lawsone being a pivotal starting material.

Synthesis from 2-Hydroxynaphthalene-1,4-dione (Lawsone)

Lawsone (2-hydroxynaphthalene-1,4-dione) serves as a versatile precursor for the synthesis of numerous derivatives due to its reactive hydroxyl group and the electrophilic nature of the quinone ring. scielo.org.coresearchgate.net The synthesis of 2-alkoxy-3-hydroxynaphthalene-1,4-dione analogues can be achieved through the etherification of the hydroxyl group of Lawsone. While specific conditions for ethylation are not detailed in the provided search results, general principles of ether synthesis can be applied.

Furthermore, the 3-position of Lawsone is susceptible to various modifications. For instance, radical alkylation of Lawsone using a diacyl peroxide can introduce an alkyl group at the 3-position. nih.gov Another method involves a proline-catalyzed three-component reductive alkylation reaction between Lawsone, an aldehyde, and a Hantzsch ester to yield 3-alkylated derivatives. nih.govrsc.org These reactions highlight the possibility of first modifying the 3-position and then performing the etherification at the 2-position, or vice-versa, to arrive at the target structure.

Table 1: Synthesis of 3-Alkyl-2-hydroxy-1,4-naphthoquinone Derivatives from Lawsone

| Entry | Aldehyde | Product | Yield (%) | Reference |

| 1 | Benzaldehyde | 2-Hydroxy-3-benzylnaphthalene-1,4-dione | 85 | nih.gov |

| 2 | 4-Chlorobenzaldehyde | 3-(4-Chlorobenzyl)-2-hydroxynaphthalene-1,4-dione | 82 | nih.gov |

| 3 | Cyclohexanecarbaldehyde | 3-(Cyclohexylmethyl)-2-hydroxynaphthalene-1,4-dione | 78 | rsc.org |

Condensation Reactions with Related Naphthoquinone Intermediates

Condensation reactions are a powerful tool for the synthesis of complex naphthoquinone derivatives. The reaction of 2-hydroxy-1,4-naphthoquinone with aldehydes can lead to the formation of 2-hydroxy-3-alk-1-enylnaphthoquinones. scispace.com This reaction can be catalyzed by either acid or base, with the product distribution being dependent on the reaction conditions. scispace.com

For instance, the acid-catalyzed condensation of 2-hydroxy-1,4-naphthoquinone with citronellal (B1669106) resulted in a tetracyclic quinone, while a triethylamine-catalyzed reaction yielded different tetracyclic products, with the initially formed 2-hydroxy-3-alk-1-enylnaphthoquinone acting as an intermediate. scispace.com These condensation products can potentially be further modified to introduce an ethoxy group at the 2-position.

Advanced Synthetic Protocols

Modern synthetic chemistry has seen the development of highly efficient and atom-economical protocols, such as one-pot multicomponent reactions and cascade reactions, which are also applicable to the synthesis of naphthoquinone derivatives.

Cascade and Domino Reactions

Cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, represent a highly efficient strategy for the synthesis of complex molecules. youtube.com Several cascade reactions involving Lawsone have been reported for the synthesis of fused heterocyclic quinonoid compounds. nih.govresearchgate.net

For example, Morita-Baylis-Hillman acetates and α-bromonitroalkenes have been utilized in cascade reactions with Lawsone to synthesize pyrrole- and furan-fused naphthoquinones. nih.govresearchgate.net These reactions take advantage of the 1,3-binucleophilic character of Lawsone. nih.govresearchgate.net Additionally, acid-catalyzed cascade cyclizations of benzannulated enediynyl alcohols have been shown to produce 1,4-naphthoquinone (B94277) methides. researchgate.netnih.gov

Catalytic Approaches in Naphthoquinone Synthesis

The synthesis of naphthoquinones, including analogues of this compound, has been significantly advanced through the development of various catalytic methodologies. These approaches offer improvements in terms of efficiency, selectivity, and environmental impact over traditional stoichiometric methods. Catalysts play a crucial role in facilitating key bond-forming reactions and controlling the regioselectivity of substitutions on the naphthoquinone core.

One prominent catalytic strategy involves the use of transition metals. For instance, palladium catalysts have been employed for the coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce naphtho[2,3-b]furan-4,9-diones. rsc.org This process, which can be performed without the need for external oxidants or hydrogen acceptors, demonstrates the utility of palladium on carbon (Pd/C) in achieving efficient cyclization. rsc.org Similarly, copper oxides have been utilized to catalyze the synthesis of benzofuronaphthoquinones from 3-hydroxy-2-phenyl-1,4-naphthoquinones. rsc.org

Lewis acids, such as cerium(III) chloride, have been shown to catalyze the reaction between lawsone and anilines, leading to the formation of 2-anilino-1,4-naphthoquinone (B11863833) derivatives in high yields. mdpi.com This method highlights the role of Lewis acid catalysis in activating the naphthoquinone system towards nucleophilic attack.

Furthermore, organocatalysis has emerged as a powerful tool in naphthoquinone synthesis. Proline, for example, can catalyze the three-component reductive alkylation reaction between 2-hydroxy-1,4-naphthoquinone and aldehydes, providing a route to 3-alkyl-2-hydroxy-1,4-naphthoquinones. nih.gov This approach is particularly valuable for its ability to construct carbon-carbon bonds under mild conditions.

In addition to these, bifunctional catalysts, such as Mo-V-P heteropolyacids, have been developed for the one-pot synthesis of naphthoquinones from hydroquinone (B1673460) and 1,3-dienes. scirp.org These catalysts exhibit both acidic and redox properties, enabling a tandem reaction sequence to proceed in a single vessel.

The use of nanocatalysis also represents a growing area of interest. For instance, montmorillonite (B579905) K-10, a clay-based catalyst, has been effectively used in the three-component synthesis of 2-((substituted amino)(4-phenyl)methyl)-3-hydroxy-naphthalene-1,4-diones. nih.gov

The table below summarizes various catalytic approaches employed in the synthesis of naphthoquinone derivatives.

| Catalyst Type | Specific Catalyst | Reactants | Product Type | Reference |

| Transition Metal | Pd/C | 2-hydroxy-1,4-naphthoquinone, olefins | Naphtha[2,3-b]furan-4,9-diones | rsc.org |

| Transition Metal | CuO | 3-hydroxy-2-phenyl-1,4-naphthoquinones | Benzofuronaphthoquinones | rsc.org |

| Lewis Acid | CeCl₃ | Lawsone, anilines | 2-anilino-1,4-naphthoquinone derivatives | mdpi.com |

| Organocatalyst | Proline | 2-hydroxy-1,4-naphthoquinone, aldehydes | 3-alkyl-2-hydroxy-1,4-naphthoquinones | nih.gov |

| Bifunctional | Mo-V-P heteropolyacids | Hydroquinone, 1,3-dienes | Naphthoquinones | scirp.org |

| Nanocatalyst | Montmorillonite K-10 | 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, anilines/heterocyclic amines | 2-((substituted amino)(4-phenyl)methyl)-3-hydroxy-naphthalene-1,4-diones | nih.gov |

| Enzyme | Candida sp. lipase | 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, malononitrile (B47326) | Benzo[g]chromene derivatives | thieme-connect.com |

Functionalization and Derivatization Reactions of the Naphthoquinone Core

The naphthoquinone scaffold, particularly that of 2-hydroxy-1,4-naphthoquinone (lawsone) and its analogues, serves as a versatile platform for a wide range of functionalization and derivatization reactions. These transformations are crucial for generating diverse libraries of compounds with tailored electronic and biological properties.

Alkylation and Arylation Strategies

Alkylation and arylation at the C-3 position of the 2-hydroxy-1,4-naphthoquinone core are common strategies for modifying its properties. A classical method for alkylation involves a radical reaction using diacyl peroxides, which allows for the introduction of a variety of alkyl groups. nih.gov However, this method can sometimes suffer from low yields and the formation of side products. nih.gov

More recently, catalytic methods have been developed to improve the efficiency and selectivity of these transformations. For instance, a proline-catalyzed three-component reductive alkylation of 2-hydroxy-1,4-naphthoquinone with aldehydes provides a direct route to 3-alkyl derivatives in high yields. nih.gov This reaction proceeds under mild conditions and offers a greener alternative to traditional methods.

Iridium-catalyzed enantioselective β-allenylation of 2-hydroxynaphthoquinones with allenylic alcohols has also been reported, leading to the formation of chiral β-allenyllic lawsone derivatives with high enantioselectivity. rsc.org This demonstrates the potential for asymmetric synthesis in the functionalization of the naphthoquinone core.

Arylation of the naphthoquinone nucleus can be achieved through various methods, including those that proceed via nucleophilic substitution or Michael addition mechanisms. mdpi.com The choice of reaction conditions and starting materials can influence the outcome of the reaction, leading to either mono- or di-arylated products. mdpi.com

The following table provides examples of alkylation and arylation strategies for 2-hydroxy-1,4-naphthoquinone.

| Reaction Type | Reagents | Conditions | Product | Reference |

| Radical Alkylation | Diacyl peroxide | - | 3-alkyl-2-hydroxy-1,4-naphthoquinone | nih.gov |

| Reductive Alkylation | Aldehyde, proline | Catalytic | 3-alkyl-2-hydroxy-1,4-naphthoquinone | nih.gov |

| Enantioselective β-allenylation | Allenylic alcohol, Ir(I)/(phosphoramidite,olefin) complex, La(OTf)₃ | Catalytic | Chiral β-allenyllic lawsone derivative | rsc.org |

| Nucleophilic Arylation | Anilines | Reflux without catalyst, or with CeCl₃, or microwave/ultrasound irradiation | 2-anilino-1,4-naphthoquinone derivatives | mdpi.com |

Heteroatom Incorporation (e.g., Thio-derivatives)

The introduction of heteroatoms, such as sulfur, into the naphthoquinone framework can significantly modulate its physicochemical and biological properties. Thio-derivatives of 2-hydroxy-1,4-naphthoquinone have been synthesized and investigated for various applications.

A common method for the synthesis of these derivatives is the reaction of lawsone with thiols. frontiersin.org This reaction can be carried out in water under conventional heating or microwave irradiation, offering an environmentally friendly approach. frontiersin.org The reaction typically proceeds via a Michael-type addition, leading to the formation of a C-S bond at the C-3 position.

A variety of thiols, including aromatic and aliphatic thiols, can be used in this reaction, allowing for the synthesis of a diverse range of thio-substituted naphthoquinones. frontiersin.orgdergipark.org.tr For example, the reaction of lawsone with benzenethiol (B1682325) yields 2-hydroxy-3-(phenylthio)naphthalene-1,4-dione. frontiersin.org Similarly, reactions with substituted thiophenols produce the corresponding 2-((substituted-phenyl)thio)-3-hydroxynaphthalene-1,4-diones. frontiersin.org

The synthesis of bis-thioether derivatives of 2,3-dichloro-1,4-naphthoquinone has also been reported through a Michael-type reaction, demonstrating the versatility of this approach for incorporating multiple sulfur atoms. morressier.com

The table below presents examples of the synthesis of thio-derivatives of naphthoquinones.

| Starting Material | Thiol | Reaction Conditions | Product | Reference |

| Lawsone | Benzenethiol | Water, microwave irradiation, 50°C, 20 min | 2-Hydroxy-3-(phenylthio)naphthalene-1,4-dione | frontiersin.org |

| Lawsone | 2-Bromobenzenethiol | Water, microwave irradiation, 50°C, 20 min | 2-((2-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | frontiersin.org |

| Lawsone | 2-Fluorobenzenethiol | Water, microwave irradiation, 50°C, 20 min | 2-((2-Fluorophenyl)thio)-3-hydroxynaphthalene-1,4-dione | frontiersin.org |

| 2,3-dichloro-1,4-naphthoquinone | Various thiols | Cs₂CO₃, 1,2-dimethoxyethane | bis-thioether products | morressier.com |

Cyclization Reactions to Form Fused Heterocycles

The naphthoquinone core is an excellent starting point for the synthesis of a variety of fused heterocyclic systems. These cyclization reactions often involve the participation of the hydroxyl group at the C-2 position and a suitable functional group at the C-3 position, or through multi-component reactions.

One-pot, multi-component reactions have proven to be a highly efficient strategy for the synthesis of fused heterocycles. benthamscience.com For example, the reaction of 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and malononitrile can lead to the formation of benzo[g]chromene derivatives. thieme-connect.com These reactions can be catalyzed by various catalysts, including L-proline and Candida sp. lipase. thieme-connect.com

The synthesis of furanonaphthoquinones is another important class of cyclization reactions. These can be achieved through various catalytic methods. For instance, palladium-catalyzed coupling of 2-hydroxy-1,4-naphthoquinones with olefins yields naphtho[2,3-b]furan-4,9-diones. rsc.org Copper oxide has also been used to catalyze the synthesis of benzofuronaphthoquinones. rsc.org

Furthermore, microwave-assisted synthesis has been employed for the preparation of functionalized naphtho[2,3-b]furan-4,9-diones in a one-pot, three-component reaction of lawsone, aldehydes, and isocyanides. rsc.orgnih.gov This methodology offers advantages such as shorter reaction times and higher yields. nih.gov

The following table summarizes some examples of cyclization reactions to form fused heterocycles from naphthoquinone derivatives.

| Reactants | Catalyst/Conditions | Fused Heterocycle | Reference |

| 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, malononitrile | L-proline, ethanol, reflux | Benzo[g]chromene | thieme-connect.com |

| 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, malononitrile | Candida sp. lipase | Benzo[g]chromene | thieme-connect.com |

| 2-hydroxy-1,4-naphthoquinone, olefins | Pd/C, DMA, 130°C | Naphtho[2,3-b]furan-4,9-dione | rsc.org |

| 3-hydroxy-2-phenyl-1,4-naphthoquinones | CuO, K₂CO₃, pyridine, reflux | Benzofuronaphthoquinone | rsc.org |

| Lawsone, aldehydes, isocyanides | EDDA, toluene, reflux or microwave irradiation | 2-amino-naphtho[2,3-b]furan-4,9-dione | rsc.orgnih.gov |

Synthesis of Naphthoquinone-Derived Metal Complexes

The ability of the 2-hydroxy-1,4-naphthoquinone moiety to act as a ligand for metal ions has led to the synthesis of a wide variety of metal complexes with interesting structural and electronic properties. The hydroxyl and carbonyl groups of lawsone and its derivatives can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging fashions. morressier.com

The synthesis of these complexes typically involves the reaction of a naphthoquinone ligand with a metal salt in a suitable solvent. nih.gov For example, copper(II) complexes of Mannich bases derived from lawsone have been prepared by reacting the corresponding ligands with copper(II) chloride in methanol (B129727). nih.gov

A range of transition metals, including cobalt, copper, nickel, and zinc, have been used to form complexes with naphthoquinone-based ligands. nih.govtandfonline.com The resulting complexes often exhibit distinct geometries, which can be influenced by the nature of the metal ion, the ligand, and the reaction conditions. morressier.com For instance, the synthesis of metal complexes of lawsone at different temperatures can lead to the formation of either cis or trans isomers. morressier.com

These metal complexes have been characterized using various spectroscopic techniques, and in some cases, their solid-state structures have been determined by X-ray crystallography. morressier.comnih.govtandfonline.com The study of these complexes is an active area of research, driven by their potential applications in catalysis and materials science.

The table below provides examples of naphthoquinone-derived metal complexes.

| Naphthoquinone Ligand | Metal Ion | Resulting Complex | Reference |

| Mannich bases of lawsone | Cu(II) | Copper(II) complexes | nih.gov |

| 2-((3-(dimethylamino)propyl)amino)naphthalene-1,4-dione | Co(II), Cu(II), Ni(II), Zn(II) | Four-coordinated M(II) complexes | nih.govtandfonline.com |

| Lawsone | First-row transition metals | cis, cis-[M(L)₂(S)₂] or trans, trans-[M(L)₂(S)₂] | morressier.com |

| Thiazole Schiff base ligand derived from 3-ethoxy-4-hydroxybenzaldehyde (B1662144) and 2-amino-5-methylthiazol | Co(II), Cu(II), Ni(II), Zn(II) | Coordinated metal complexes | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 2 Ethoxy 3 Hydroxynaphthalene 1,4 Dione and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. For 2-Ethoxy-3-hydroxynaphthalene-1,4-dione and its analogues, both ¹H and ¹³C NMR are instrumental in confirming the substitution pattern on the naphthoquinone scaffold.

In the ¹H NMR spectrum of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), the parent compound, the aromatic protons of the naphthoquinone ring typically appear as multiplets in the range of δ 7.8-8.2 ppm. dovepress.com The proton at the 3-position is observed as a singlet at approximately δ 6.52 ppm. dovepress.com The phenolic proton is usually found as a broad singlet at a downfield chemical shift, around δ 11.52 ppm, due to intramolecular hydrogen bonding with the adjacent carbonyl group. dovepress.com

For this compound, the ethoxy group would introduce characteristic signals: a quartet around δ 4.0-4.5 ppm for the methylene (B1212753) protons (-OCH₂-) and a triplet around δ 1.3-1.5 ppm for the methyl protons (-CH₃). The exact chemical shifts can be influenced by the solvent and the electronic environment. The disappearance of the singlet for the H-3 proton would confirm the substitution at this position.

Table 1: Representative ¹H NMR Data for Lawsone and its Derivatives

| Compound | H-3 | Aromatic Protons (H-5, H-6, H-7, H-8) | -OH | Other Signals |

|---|---|---|---|---|

| Lawsone | ~6.52 (s) | ~7.88 (m), ~8.15 (m) | ~11.52 (br s) | - |

| 2-Chloro-3-(4-methylphenylamino)-1,4-naphthoquinone | - | 7.68 (td), 7.76 (td), 8.11 (dd), 8.19 (dd) | - | 2.37 (s, CH₃), 7.01 (d), 7.15 (d) |

| 2-Chloro-3-(4-methoxyphenylamino)-1,4-naphthoquinone | - | 7.67 (td), 7.76 (td), 8.11 (dd), 8.18 (dd) | - | 3.83 (s, OCH₃), 6.88 (dd), 7.05 (dd) |

Data sourced from references dovepress.comscielo.br. Chemical shifts (δ) are in ppm. s = singlet, d = doublet, dd = doublet of doublets, t = triplet, td = triplet of doublets, q = quartet, m = multiplet, br s = broad singlet.

The ¹³C NMR spectrum of lawsone shows two carbonyl carbon signals at approximately δ 180.91 (C-1) and δ 182.30 (C-4). dovepress.com The carbon bearing the hydroxyl group (C-2) resonates around δ 156.41, while the C-3 carbon appears at about δ 110.3. dovepress.com The remaining six aromatic carbons are observed between δ 125 and 135 ppm. dovepress.com

In the case of this compound, the ethoxy group would give rise to two additional signals: one for the methylene carbon (-OCH₂-) around δ 60-70 ppm and another for the methyl carbon (-CH₃) around δ 15 ppm. The chemical shifts of the C-2 and C-3 carbons would also be significantly affected by the ethoxy and hydroxyl substituents, respectively.

Table 2: Representative ¹³C NMR Data for Lawsone

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | ~180.91 |

| C-2 | ~156.41 |

| C-3 | ~110.3 |

| C-4 | ~182.30 |

Data sourced from reference dovepress.com.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of lawsone exhibits a broad absorption band in the region of 3300–3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. dovepress.com The carbonyl groups give rise to two distinct stretching bands: one at approximately 1670 cm⁻¹ for the free carbonyl group (C1=O) and another at around 1630 cm⁻¹ for the chelated carbonyl group (C4=O), which is hydrogen-bonded to the C2-hydroxyl group. dovepress.com

For this compound, the IR spectrum would be expected to show the characteristic O-H stretching band for the hydroxyl group. The carbonyl stretching frequencies may be slightly altered due to the electronic effects of the ethoxy and hydroxyl groups. Additionally, C-O stretching vibrations associated with the ethoxy group would be expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 3: Key IR Absorption Bands for Lawsone and its Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch (phenolic) | 3300–3400 (broad) |

| C=O Stretch (free) | ~1670 |

| C=O Stretch (chelated) | ~1630 |

| C=C Stretch (aromatic) | 1550–1600 |

Data compiled from references dovepress.comscielo.br.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of lawsone in methanol (B129727) displays absorption bands in the range of 208–334 nm. nih.gov A band at 334 nm is attributed to the n→π* transitions of the carbonyl groups and the π→π* transitions of the aromatic system. dovepress.comnih.gov This band has a long tail extending into the visible region, which is responsible for the yellowish color of lawsone. dovepress.com Upon deprotonation in a basic solution, the absorption maximum shifts to around 453 nm, resulting in an orange color. dovepress.com

For this compound, the introduction of the ethoxy and hydroxyl groups, both of which are auxochromes, is expected to cause a bathochromic shift (a shift to longer wavelengths) in the absorption maxima compared to the parent naphthoquinone. This is due to the extension of the conjugated system by the lone pairs of electrons on the oxygen atoms.

Table 4: UV-Vis Absorption Maxima (λmax) for Lawsone in Different Solvents

| Solvent | λmax (nm) |

|---|---|

| Methanol | 208, 247, 282, 334 |

| Acetonitrile (B52724) | 333 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. For this compound (C₁₂H₁₀O₄), the expected molecular weight is approximately 218.06 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 218.

The fragmentation pattern would likely involve the loss of the ethyl group (C₂H₅, 29 Da) or the ethoxy group (OC₂H₅, 45 Da). Further fragmentation could involve the loss of carbon monoxide (CO, 28 Da) from the quinone ring, which is a characteristic fragmentation pathway for quinones. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the parent ion and its fragments, further confirming the molecular formula.

Electron Paramagnetic Resonance (EPR) Spectroscopy (for paramagnetic species/complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. Naphthoquinones can be readily reduced to form semiquinone radical anions, which are paramagnetic and thus EPR-active. EPR spectroscopy can provide valuable information about the electronic structure and the distribution of the unpaired electron density within these radicals.

The EPR spectra of 1,4-naphthosemiquinones typically exhibit complex hyperfine splitting patterns due to the coupling of the unpaired electron with the magnetic nuclei (protons) in the molecule. rsc.org For the semiquinone radical of this compound, the hyperfine coupling constants would be influenced by the electron-donating ethoxy and hydroxyl groups. These substituents would affect the spin density distribution on the aromatic ring, leading to a unique EPR spectrum that can be analyzed to understand the electronic effects of these functional groups. Studies on related hydroxy- and alkoxy-1,4-naphthosemiquinones have shown that the substituents' steric properties also influence the EPR spectra. rsc.org

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of naphthoquinone derivatives.

Detailed structural analysis of several analogues of this compound reveals common and distinct features. For instance, the crystal structure of 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione shows that the naphthoquinone unit is nearly planar. nih.govresearchgate.net In this structure, molecules form inversion dimers through O—H⋯O hydrogen bonds. nih.govresearchgate.net Similarly, the structure of 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione also features centrosymmetric cyclic dimers formed via intermolecular O—H⋯O hydrogen bonds, which, along with C—H⋯O interactions, create a two-dimensional network. nih.gov

The conformation of the substituent at the C3 position significantly influences the crystal packing. In 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione, the propargyl group is oriented almost perpendicular to the naphthoquinone plane. researchgate.net In the case of 2-hydroxy-3-(3-oxobutyl)naphthalene-1,4-dione, the asymmetric unit contains two similar molecules that differ primarily in the conformation of the side chain. researchgate.net These molecules are connected into zigzag chains by O—H⋯O hydrogen bonds. researchgate.net

The bond lengths within the naphthoquinone core are consistent with its chemical description. For example, in 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione, the C=O bond lengths are distinct, confirming the presence of two carbonyl groups, while the C-O bond at the C2 position is consistent with a hydroxyl group. nih.gov These detailed structural insights are fundamental for correlating molecular architecture with observed chemical and biological activities.

Table 1: Crystallographic Data for Selected Naphthoquinone Analogues| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione | Triclinic | P-1 | O—H⋯O and C—H⋯O hydrogen bonds forming inversion dimers | nih.govresearchgate.net |

| 2-anilino-1,4-naphthoquinone (B11863833) | Monoclinic | P2₁/n | Not specified | researchgate.net |

| 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione | Triclinic | P-1 | O—H⋯O and C—H⋯O hydrogen bonds, weak π–π interactions | nih.gov |

| 2-hydroxy-3-(3-oxobutyl)naphthalene-1,4-dione | Triclinic | P-1 | O—H⋯O hydrogen bonds connecting molecules into zigzag chains | researchgate.net |

Electrochemical Characterization Techniques

Electrochemical techniques are powerful tools for investigating the redox properties of naphthoquinones. These properties are central to their chemical reactivity and many of their biological functions. The quinone moiety can undergo reversible reduction, typically in two single-electron steps, to form a semiquinone radical anion and subsequently a hydroquinone (B1673460) dianion. nih.govresearchgate.net

Cyclic voltammetry (CV) is a widely used electrochemical method to study the redox behavior of chemical species. For naphthoquinone derivatives, CV provides information on reduction and oxidation potentials, the stability of the generated radical species, and the kinetics of electron transfer.

Studies on 2-hydroxy-1,4-naphthoquinone (Lawsone), a parent compound to the title molecule, demonstrate the characteristic electrochemical behavior of this class. In an acetonitrile solvent, the cyclic voltammogram of Lawsone typically shows two distinct redox couples. jlu.edu.cn These correspond to the sequential transfer of two electrons. The first reduction step forms a radical anion, and the second step, occurring at a more negative potential, generates a dianion. nih.govjlu.edu.cn The separation between the anodic and cathodic peak potentials for each step provides insight into the reversibility of the electron transfer process.

The electrochemical properties are also influenced by environmental factors such as pH. Investigations into Lawsone have shown that peak currents and peak potentials are pH-dependent, highlighting the role of protonation in the redox mechanism. researchgate.net The unique redox potential of naphthoquinones is a key determinant of their activity, with even small structural modifications influencing their electrochemical signature. nih.gov

Table 2: Electrochemical Data for 2-Hydroxy-1,4-naphthoquinone (Lawsone)| Technique | Solvent/Electrolyte | Observed Redox Behavior | Reference |

|---|---|---|---|

| Cyclic Voltammetry | Acetonitrile | Two couples of anodic and cathodic peaks observed between 0.2 V and -1.8 V, indicating a two-step reduction process. | jlu.edu.cn |

| Cyclic and Differential Pulse Anodic Stripping Voltammetry | Mcllvaine's buffer (pH 3.0) | Sensitive, diffusion-controlled redox peaks observed. Peak current varied linearly with concentration. | researchgate.net |

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for characterizing interfacial and bulk properties of electrochemical systems. By applying a small amplitude AC potential over a range of frequencies, EIS can probe processes such as charge transfer resistance, double-layer capacitance, and diffusion.

While specific EIS studies on this compound are not widely reported, the technique has been applied to systems involving the parent compound, Lawsone. For example, EIS has been used to evaluate the corrosion efficiency of coatings where Lawsone was employed as a complexing agent in an electroless deposition bath. orientjchem.org In the field of dye-sensitized solar cells, EIS analysis confirmed that co-sensitization with a Lawsone derivative led to enhanced electron lifetime and reduced charge recombination at the TiO₂/dye/electrolyte interface. researchgate.net

These applications demonstrate the utility of EIS in providing detailed information about the electrical properties of interfaces modified with naphthoquinone derivatives. The technique can elucidate the resistance to charge transfer at an electrode surface and the capacitance of the electrochemical double layer, offering insights into how these molecules interact with and modify surfaces.

In Vitro Biological Activities and Mechanistic Investigations of 2 Ethoxy 3 Hydroxynaphthalene 1,4 Dione and Analogues

Anticancer and Antiproliferative Activity

The 1,4-naphthoquinone (B94277) scaffold is a core component of numerous natural and synthetic compounds exhibiting significant biological properties, including anticancer effects. Research into derivatives of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) has revealed that modifications at the 2- and 3-positions of the naphthoquinone ring can profoundly influence their cytotoxic and antiproliferative profiles against various cancer cell lines.

Mechanisms of Cytotoxicity in Cellular Models (In Vitro)

The cytotoxic effects of 2-Ethoxy-3-hydroxynaphthalene-1,4-dione and its analogues are attributed to a multifactorial mechanism of action at the cellular level. In vitro studies on related compounds have elucidated several key pathways through which these molecules exert their antiproliferative effects.

Naphthoquinone derivatives have been shown to interact with nucleic acids, thereby interfering with essential cellular processes like DNA replication and transcription. It has been proposed that the planar naphthoquinone moiety can intercalate between the base pairs of the DNA helix. This interaction can inhibit DNA replication and RNA synthesis, leading to a halt in the cell cycle and subsequent cell death. researchgate.net For instance, studies on the 1,4-naphthoquinone derivative CNN1 demonstrated its ability to induce genotoxic effects, causing DNA fragmentation and cell cycle arrest at the G2/M phase in leukemia cells. mdpi.com This was accompanied by a significant increase in the expression of the H2AFX gene, a key biomarker for DNA damage. mdpi.com Spectroscopic studies have also shed light on these interactions, revealing that 1,4-naphthoquinone can disrupt the stacking interactions between DNA base pairs and bind to adenine (B156593) residues. scilit.com

A primary mechanism underlying the cytotoxicity of many naphthoquinones is their ability to generate reactive oxygen species (ROS), leading to oxidative stress within cancer cells. researchgate.net The 1,4-naphthoquinone core can undergo redox cycling, where it is reduced to a semiquinone radical by cellular reductases. This semiquinone can then react with molecular oxygen to regenerate the parent quinone, producing a superoxide (B77818) anion in the process. This cycle can repeat, leading to a significant accumulation of ROS, such as superoxide radicals and hydrogen peroxide. researchgate.net This surge in ROS can overwhelm the cell's antioxidant defenses, causing damage to vital macromolecules, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death. researchgate.netingentaconnect.com Studies on various 1,4-naphthoquinone derivatives have confirmed that their cytotoxic effects are often mediated by ROS production. ingentaconnect.comnih.gov For example, some 1,4-naphthoquinone-2,3-bis-sulfide derivatives have been shown to produce ROS, which results in apoptosis in breast cancer cells. researchgate.net

Inducing apoptosis, or programmed cell death, in cancer cells is a key strategy for anticancer therapies. nih.gov Analogues of this compound have been found to effectively trigger apoptosis in various cancer cell lines through the modulation of key signaling pathways. The accumulation of ROS, as previously described, is a major trigger for the intrinsic apoptotic pathway. ingentaconnect.com This pathway involves the depolarization of the mitochondrial membrane and the activation of downstream effector caspases, such as caspase-3. researchgate.net

Investigations into novel 1,4-naphthoquinone derivatives have shown their ability to activate proteins of the Bcl-2 family, cleave caspase-3, and PARP, all of which are hallmarks of apoptosis. ingentaconnect.com Furthermore, some derivatives have been observed to downregulate the PI3K/AKT/mTOR pathway, a critical signaling cascade that promotes cell survival and proliferation. nih.gov The selective induction of apoptosis in cancer cells, while sparing normal cells, is a desirable characteristic, and certain bis-lawsone derivatives have shown promise in this regard. nih.gov

| Compound/Analogue Class | Cancer Cell Line | Observed Apoptotic Effects | Reference |

|---|---|---|---|

| Acylated Naphthohydroquinones | CEM (T-cell leukemia) | Induces mitochondria depolarization and caspase-3 activation. | researchgate.net |

| Bis-lawsone Derivatives (e.g., 1j) | CCF-4 (Human glioma) | Induces caspase-dependent apoptosis via ROS and downregulation of PI3K/AKT/mTOR pathway. | nih.gov |

| 1,4-Naphthoquinone Derivatives (BQ and OQ) | Gastric Cancer Cells | Activates Bcl-2, Bad, cleaved-caspase-3, and cleaved-PARP. | ingentaconnect.com |

| 1,4-Naphthoquinone (CNN1) | K-562, FEPS (Leukemia) | Induces apoptosis, cell membrane rupture, and mitochondrial membrane depolarization. | mdpi.com |

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation, a phenomenon famously described as the "Warburg effect." This metabolic shift involves a preference for aerobic glycolysis, where glucose is converted to lactate (B86563) even in the presence of oxygen. mdpi.comnih.gov This process, while less efficient in ATP production per glucose molecule than oxidative phosphorylation, provides cancer cells with the necessary building blocks for biomass synthesis and supports a high rate of proliferation. nih.gov

Targeting the Warburg effect is an emerging strategy in cancer therapy. mdpi.com Several naphthoquinone analogues have been identified as potent inhibitors of key enzymes in the glycolytic pathway. For instance, Shikonin (B1681659), a naturally occurring naphthoquinone, has been shown to selectively inhibit the tumor-specific M2 isoform of pyruvate (B1213749) kinase (PKM2). researchgate.netnih.gov PKM2 is a critical enzyme that controls the final rate-limiting step of glycolysis. By inhibiting PKM2, Shikonin effectively suppresses aerobic glycolysis, as evidenced by reduced lactate production and glucose consumption in cancer cells. researchgate.netnih.gov This inhibition of glycolysis leads to decreased ATP levels and a halt in cell proliferation. nih.gov Another naphthoquinone, Lapachol, has also been identified as an inhibitor of PKM2, further highlighting the potential of this class of compounds to interfere with cancer cell metabolism. nih.gov The disruption of this metabolic pathway not only starves cancer cells of energy and biosynthetic precursors but can also sensitize them to other therapeutic agents. nih.gov

Structure-Activity Relationship (SAR) Studies for Antiproliferative Effects

The antiproliferative efficacy of 2-hydroxy-1,4-naphthoquinone derivatives is highly dependent on the nature and position of substituents on the naphthoquinone ring. Structure-activity relationship (SAR) studies aim to delinate these relationships to guide the design of more potent and selective anticancer agents.

For 2-alkoxy-3-hydroxy-1,4-naphthoquinone analogues, the nature of the alkoxy group at the C2 position is a critical determinant of activity. Studies on a series of 2-alkoxy-5-hydroxy-1,4-naphthoquinones have shown a correlation between the chemical reactivity of the alkoxy group and the compound's anticancer activity. nih.gov The ease of substitution of the alkoxy group at the C2 position by a nucleophile was found to be accelerated by the presence of a hydroxyl group at the C5 position, and this reactivity correlated well with the observed anticancer effects. nih.gov

The presence of a hydroxyl group at the C2 or C3 position is also significant. For example, some ortho-naphthoquinones containing a phenolic hydroxyl group exhibited greater antiproliferative activity compared to compounds lacking this feature. researchgate.net Furthermore, modifications at the C3 position have also been explored. The introduction of various substituents at this position can modulate the biological activity of the 2-hydroxy-1,4-naphthoquinone scaffold. nih.gov For instance, the antiproliferative activity of certain derivatives was found to be dependent on the type of substituent at both the C2 and C3 positions. nih.gov

| Compound Series | Key Structural Feature | Impact on Antiproliferative Activity | Reference |

|---|---|---|---|

| 2-Alkoxy-5-hydroxy-1,4-naphthoquinones | Ease of substitution of the C2-alkoxy group | Positively correlated with anticancer activity. | nih.gov |

| Ortho-naphthoquinones | Presence of a phenolic hydroxyl group | Greater antiproliferative activity compared to analogues without the hydroxyl group. | researchgate.net |

| 2-O-alkyl derivatives of lawsone | Replacement of the hydroxyl group with an alkoxy group | Exhibited high cytotoxicity towards different cancer cell lines. | nih.gov |

| Anilino-1,4-naphthoquinones | Substituents on the naphthoquinone core (e.g., Cl, Br) | Essential for anticancer activity; removal leads to loss of cytotoxicity. | acs.org |

Naphthoquinones, a class of compounds characterized by a naphthalene (B1677914) ring system with two ketone groups, have garnered significant scientific interest due to their diverse biological activities. Among these, 2-alkoxy-3-hydroxy-1,4-naphthoquinone derivatives, including this compound, have been the subject of numerous in vitro studies to determine their potential as antimicrobial agents. This section details the findings from these investigations, focusing on their antibacterial, antifungal, antiviral, anti-protozoal, and antimycobacterial properties, as well as the proposed mechanisms underlying their antimicrobial action.

Antibacterial Properties (In Vitro)

Derivatives of 1,4-naphthoquinone have demonstrated a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria. scielo.br Studies have shown that compounds such as 5-amino-8-hydroxy-1,4-naphthoquinone (B1253538) are effective against staphylococci, streptococci, and bacilli. scielo.brnih.govbjournal.org This compound, along with others like naphthazarin and 5-acetamido-8-hydroxy-1,4-naphthoquinone, also inhibited methicillin-resistant Staphylococcus aureus (MRSA). nih.govbjournal.org

The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. For a series of 1,4-naphthoquinones tested against S. aureus, MIC values were found to be in the range of 30 to 125 µg/ml. scielo.brnih.gov However, the minimal bactericidal concentration (MBC) for these compounds was generally higher than 500 µg/ml, suggesting that their effect is primarily bacteriostatic rather than bactericidal. scielo.brnih.gov Naturally occurring naphthoquinones, such as alkannin (B1664780) and shikonin, are also active against Gram-positive bacteria like S. aureus, Enterococcus faecium, and Bacillus subtilis, but typically show inactivity against Gram-negative bacteria. scielo.br A study on various 1,4-naphthoquinone analogues revealed that most compounds exhibited moderate to good antibacterial activity against S. aureus and Escherichia coli, with MIC values ranging from 15.6 µg/mL to 500 µg/mL. nih.gov

| Compound/Analogue | Bacterium | MIC (µg/mL) | Reference |

| 5-amino-8-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 30 - 60 | nih.gov, scielo.br |

| Naphthazarin | Staphylococcus aureus | > 125 | nih.gov |

| 5-acetamido-8-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | > 125 | nih.gov |

| 2,3-diamino-1,4-naphthoquinone | Staphylococcus aureus | > 125 | nih.gov |

| Various 1,4-naphthoquinone hybrids | Staphylococcus aureus | 15.6 - 500 | nih.gov |

| Various 1,4-naphthoquinone hybrids | Escherichia coli | 15.6 - 500 | nih.gov |

Antifungal Properties (In Vitro)

The antifungal potential of 1,4-naphthoquinone derivatives has been investigated against a variety of fungal pathogens. researchgate.net Studies have demonstrated their fungitoxicity, particularly against several species of Candida. scielo.br For instance, a series of phenolic ether derivatives of 1,4-naphthoquinone were tested against Candida albicans, with several compounds identified as promising antifungal candidates. rsc.org

In a screen of fourteen 1,4-naphthoquinone derivatives against Sporothrix brasiliensis and Sporothrix schenckii, four compounds showed pronounced growth inhibition (≥ 90%). nih.gov Another study focusing on Cryptococcus neoformans found that 2-methoxynaphthalene-1,4-dione demonstrated significant antifungal activity, with MIC values ranging from 3.12 to 12.5 µg/mL. mdpi.com Natural naphthoquinones have also been evaluated, with shikonin and deoxyshikonin (B1670263) showing stronger activity than the standard antifungal drug fluconazole (B54011) against Candida krusei and Saccharomyces cerevisiae. researchgate.net

| Compound/Analogue | Fungus | MIC (µg/mL) | Reference |

| 2-methoxynaphthalene-1,4-dione | Cryptococcus neoformans | 3.12 - 12.5 | mdpi.com |

| Shikonin | Candida krusei | 4 | researchgate.net |

| Shikonin | Saccharomyces cerevisiae | 4 | researchgate.net |

| Deoxyshikonin | Candida krusei | 4 | researchgate.net |

| Deoxyshikonin | Saccharomyces cerevisiae | 2 | researchgate.net |

| Acetylshikonin | Candida krusei | > Standard | researchgate.net |

| β-hydroxyisovaleryl shikonin | Candida krusei | > Standard | researchgate.net |

Antiviral Properties (In Vitro)

Research into the antiviral activities of 2-hydroxy-1,4-naphthoquinone derivatives has identified several compounds with potential inhibitory effects against various viruses. mdpi.comresearchgate.net One area of focus has been the inhibition of HIV-1 reverse transcriptase. mdpi.com Studies have shown that certain 1,4-naphthoquinone derivatives are potent inhibitors of both wild-type and mutant forms of this crucial viral enzyme. mdpi.com

Furthermore, 2-aminomethyl-3-hydroxy-1,4-naphthoquinones have been synthesized and tested against Herpes Simplex Virus-1 (HSV-1). When encapsulated in liposomes, these derivatives effectively inhibited HSV-1 replication. mdpi.com Notably, derivatives featuring a benzyl (B1604629) group or a nitrobenzene (B124822) moiety demonstrated significantly higher selective index values than the standard antiviral drug acyclovir. mdpi.com Other research has explored sulfur-modified 1,4-naphthoquinone derivatives, which have shown considerable inhibitory activity against influenza-A and HSV-1 viruses. mdpi.com

Anti-Protozoal Properties (In Vitro)

The anti-protozoal effects of 2-hydroxy-3-alkyl-1,4-naphthoquinone analogues have been demonstrated against several parasitic protozoa. nih.govnih.gov Two 3-alkyl-substituted 2-hydroxy-1,4-naphthoquinones, NSC 113452 and NSC 113455, were found to significantly inhibit the intracellular replication of Toxoplasma gondii in vitro. nih.govnih.gov The activity of these compounds was comparable to atovaquone, a well-known hydroxynaphthoquinone used in the treatment of toxoplasmosis. nih.gov

The scope of anti-protozoal activity extends to other parasites as well. Naphthoquinone derivatives have shown efficacy against Theileria parva, the causative agent of East Coast fever in cattle. nih.gov Structure-activity relationship studies concluded that a 2-hydroxyl group is essential for high activity against this parasite. nih.gov Additionally, significant in vitro activity has been reported for various naphthoquinones against Trypanosoma cruzi, the parasite responsible for Chagas' disease, and Plasmodium falciparum, a causative agent of malaria. mdpi.com

Antimycobacterial Properties (In Vitro)

The antimycobacterial potential of naphthoquinone derivatives has been an area of active research. A number of synthetic and natural naphthoquinones have been evaluated for their in vitro activity against Mycobacterium species. researchgate.net For example, 7-methyljuglone (B1678795) and shinanolone, both naturally occurring naphthoquinones, exhibited notable MIC values as low as 0.50 and 3.74 µg/mL, respectively, against Mycobacterium tuberculosis and Mycobacterium bovis. researchgate.net

Synthetic efforts have also yielded promising results. A series of synthesized 1,4-naphthoquinone derivatives were screened for their antitubercular activity against the M. tuberculosis H37Rv strain using the broth microdilution assay method. researchgate.net The results indicated that the tested compounds possessed moderate to good activity against this pathogenic strain. researchgate.net These findings underscore the potential of the naphthoquinone scaffold in the development of new antimycobacterial agents.

| Compound/Analogue | Mycobacterium | MIC (µg/mL) | Reference |

| 7-methyljuglone | Mycobacterium tuberculosis | 0.50 | researchgate.net |

| Shinanolone | Mycobacterium bovis | 3.74 | researchgate.net |

| Various 1,4-naphthoquinone derivatives | Mycobacterium tuberculosis H37Rv | Moderate to Good Activity | researchgate.net |

Mechanisms of Antimicrobial Action (e.g., Enzyme Inhibition, Membrane Disruption)

The exact mechanisms of antimicrobial action for 2-hydroxy-1,4-naphthoquinone derivatives have not been fully elucidated, but several pathways have been proposed. scielo.br A primary mechanism is believed to be the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell damage. nih.govmdpi.com This enhanced ROS generation is considered a significant factor in the antibacterial activity of 1,4-naphthoquinones. nih.gov

Another proposed mechanism involves the disruption of cellular membranes. One study on a 2-hydroxy-3-alkyl-1,4-naphthoquinone suggested that its bactericidal action stems from the blockade of metabolite permeation across the bacterial cell membrane. nih.gov

Furthermore, some naphthoquinones function as enzyme inhibitors. Atovaquone, an analogue of ubiquinone, is known to inhibit the mitochondrial electron transport chain at the bc1 complex, which subsequently interferes with nucleic acid and ATP synthesis. researchgate.net Inhibition of other critical enzymes, such as topoisomerase, has also been suggested as a potential mechanism of action for this class of compounds. mdpi.com

Structure-Activity Relationship (SAR) Studies for Antimicrobial Effects

The antimicrobial properties of naphthoquinones are intricately linked to their chemical structure, particularly the substituents on the quinone ring. For this compound and its analogues, the substituents at the C-2 and C-3 positions are critical in defining their antibacterial and antifungal efficacy.

The presence of a hydroxyl group at the C-2 position, as seen in the parent compound lawsone (2-hydroxy-1,4-naphthoquinone), is a significant determinant of antimicrobial activity. researchgate.net This feature is believed to contribute to the molecule's ability to generate reactive oxygen species (ROS), a key mechanism in its antimicrobial action. researchgate.net The introduction of an ethoxy group at the C-2 position, creating the specific compound of interest, modulates this activity. While specific data on this compound is limited, studies on related 2-alkoxy derivatives suggest that the nature of this alkoxy group influences the compound's lipophilicity and, consequently, its interaction with microbial cell membranes.

| Compound/Derivative Class | Key Structural Feature | Impact on Antimicrobial Activity | Reference |

|---|---|---|---|

| 2-Hydroxy-1,4-naphthoquinones (e.g., Lawsone) | -OH group at C-2 | Considered essential for significant activity. | researchgate.net |

| 2-Alkoxy-1,4-naphthoquinones | -OR group at C-2 | Activity is dependent on the nature of the 'R' group, affecting lipophilicity. | jst.go.jp |

| Naphthoquinones with C-3 substituents | Various groups at C-3 | Can significantly enhance or decrease activity depending on the substituent. | nih.gov |

| Alkoxylated phenolic hydroxyl naphthoquinones | Alkoxylation of a phenolic -OH | Can lead to a decrease in antibacterial activity. | jst.go.jp |

Antiplatelet Activity (In Vitro)

Naphthoquinone derivatives, including this compound, have been investigated for their potential to inhibit platelet aggregation, a key process in thrombosis.

Platelet Aggregation Inhibition Mechanisms

The mechanisms by which naphthoquinones inhibit platelet aggregation are multifaceted. One of the primary proposed mechanisms is the inhibition of cytosolic phospholipase A2 (cPLA2) activity. nih.gov cPLA2 is a crucial enzyme that releases arachidonic acid from the cell membrane, which is then converted into thromboxane (B8750289) A2, a potent platelet agonist. By inhibiting cPLA2, these compounds can effectively reduce the signaling that leads to platelet activation and aggregation.

Structure-Activity Relationship (SAR) Studies for Antiplatelet Effects

SAR studies have provided valuable insights into the structural requirements for the antiplatelet activity of 2-alkoxy-1,4-naphthoquinone derivatives. A key finding is that the antiplatelet activity of these compounds tends to increase with the length of the 2-alkoxy chain. researchgate.net This suggests that increased lipophilicity may enhance the interaction of the molecule with platelet membranes or key enzymes involved in the aggregation cascade.

| Compound | Key Structural Features | Observed Antiplatelet Activity | Reference |

|---|---|---|---|

| 2-Alkoxy-1,4-naphthoquinones | -OR at C-2 | Activity increases with the length of the alkoxy chain. | researchgate.net |

| 2-Propoxy-1,4-naphthoquinone | -O-propyl at C-2 | Exhibited potent inhibitory effects. | nih.gov |

| 2-Butoxy-1,4-naphthoquinone | -O-butyl at C-2 | Showed potent inhibitory effects. | nih.gov |

| 2-Ethoxy-3-chloro-1,4-naphthoquinone | -OEt at C-2, -Cl at C-3 | Demonstrated potent inhibitory effects on neutrophil and mast cell degranulation, related to anti-inflammatory and anti-allergic activities which can be linked to platelet function. | nih.gov |

| 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione | -OH at C-3, Thiophenyl at C-2 | Highly active with IC50 values of 15.03 µM (TRAP-6) and 5.58 µM (collagen). | nih.gov |

Antioxidant Activity (In Vitro)

The antioxidant properties of this compound are linked to the inherent redox characteristics of the naphthoquinone scaffold.

Radical Scavenging Assays (e.g., DPPH)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a standard and widely used method to evaluate the antioxidant capacity of chemical compounds. mdpi.comnih.gov This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This neutralization is observed as a color change from purple to yellow, which can be quantified spectrophotometrically.

Mechanisms of Antioxidant Action

The antioxidant mechanism of 2-hydroxy-1,4-naphthoquinones is complex and often involves redox cycling. nih.gov These molecules can accept electrons from cellular reductants to form semiquinone radicals. These radicals can then react with molecular oxygen to produce superoxide radicals and regenerate the parent quinone. This process can lead to the generation of reactive oxygen species (ROS).

The presence of a hydroxyl group at the C-2 position, as in lawsone, is thought to make the compound more pro-oxidant and more capable of generating ROS compared to other naphthoquinones. researchgate.net This ROS generation can have dual effects: at low levels, it can activate cellular antioxidant defense mechanisms, while at higher levels, it can lead to oxidative stress. It has been suggested that the biological activities of lawsone are a result of the oxidative stress it generates. nih.gov Therefore, the "antioxidant" activity of these compounds may be indirect, stemming from the induction of cellular defense systems in response to a mild pro-oxidant effect.

Molecular Interaction Profiling

The in vitro biological activities of this compound and its analogues are a subject of significant scientific inquiry. Understanding their interactions with key biological macromolecules provides insight into their potential mechanisms of action. This section details the molecular interaction profile of this class of compounds, focusing on their binding to DNA and proteins, as well as their inhibitory effects on specific enzymes.

DNA Binding Studies (In Vitro)

The interaction between small molecules and DNA is a critical area of study, as it can elucidate mechanisms of cytotoxicity and potential therapeutic applications. For analogues of this compound, such as other naphthoquinones, studies have been conducted to determine their DNA binding properties.

Research utilizing Raman spectroscopy has investigated the interaction between various naphthoquinones, including the parent compound lawsone (2-hydroxy-1,4-naphthoquinone), and DNA. nih.gov The experimental data from these studies suggest a non-specific interaction between the naphthoquinone molecules and DNA. This interaction is reported to induce a conformational transition of the DNA from its typical B-form to the A-form. nih.gov

Specifically, modifications in the DNA structure were observed through perturbations of structure-sensitive Raman bands. For instance, changes in the intensity of the band at 1340 cm⁻¹, which corresponds to the vibrations of adenine and guanine, indicate alterations in the base pairing between guanine-cytosine (GC) and adenine-thymine (AT) pairs. nih.gov Furthermore, an increase in the intensity of the band near 1574 cm⁻¹, corresponding to overlapping contributions from deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA), suggests a disruption of the hydrogen bonds within these base pairs. nih.gov This disruption is associated with pre-denaturation and denaturation changes in the DNA structure. nih.gov The interruption of stacking interactions was also noted, with the 1,4-naphthoquinone moiety appearing to fasten onto adenine within the DNA structure. nih.gov

While these spectroscopic studies provide valuable qualitative insights into the nature of the DNA-naphthoquinone interaction, quantitative binding data such as binding constants were not extensively reported in the reviewed literature for this compound itself.

Protein Binding Affinity Studies (In Vitro)

The binding of small molecules to plasma proteins, such as human serum albumin (HSA), is a key determinant of their pharmacokinetic profile. Studies on analogues of this compound provide insights into these potential interactions.

For example, the binding of 2-(4-methoxyanilino)naphthalene-1,4-dione (MN), a synthetic 1,4-naphthoquinone derivative, to HSA has been investigated using multi-spectroscopic techniques and molecular simulations. nih.gov These studies revealed a stable and spontaneous binding process, primarily driven by hydrophobic interactions. nih.gov Competitive binding experiments and molecular docking suggested that this analogue preferentially binds to subdomain IIA (site I) of HSA. nih.gov

The thermodynamic parameters for the binding of this analogue to HSA indicated that the interaction is endothermic. nih.gov The binding affinity was observed to increase with rising temperatures, suggesting that the formation of the ground-state complex becomes more stable at higher temperatures. This phenomenon is consistent with binding processes driven by hydrophobic interactions. nih.gov

Table 1: Thermodynamic Parameters for the Binding of a 1,4-Naphthoquinone Analogue to Human Serum Albumin (HSA)

| Temperature (K) | Binding Constant (K) (10⁵ M⁻¹) |

|---|---|

| 298 | 1.35 |

| 303 | 1.83 |

This data is for the analogue 2-(4-methoxyanilino)naphthalene-1,4-dione and is presented to illustrate the potential protein binding characteristics of this class of compounds. nih.gov

Enzyme Inhibition Assays (e.g., Neuraminidase, Tubulin Polymerization)

The inhibitory activity of this compound and its analogues against various enzymes has been a focus of research to uncover their therapeutic potential.

Neuraminidase Inhibition

A series of dimeric naphthoquinones derived from the natural compound 2-hydroxy-1,4-naphthoquinone (lawsone) have been synthesized and evaluated for their inhibitory activity against the neuraminidase of the H5N1 virus. nih.gov In these studies, derivatives with a p-hydroxy substituent demonstrated higher inhibitory activity compared to those with p-halogenated substituents. nih.gov Molecular docking studies of the most active compounds indicated distinct binding modes within both the open and closed conformations of the 150-loop of the H5N1 neuraminidase. nih.gov These findings suggest that the naphthoquinone scaffold is a promising candidate for the development of novel neuraminidase inhibitors. nih.gov

Tubulin Polymerization Inhibition

While direct studies on the inhibition of tubulin polymerization by this compound are limited, its structural analogue, 2-hydroxy-1,4-naphthoquinone (lawsone), is recognized as a valuable precursor for synthesizing a variety of compounds, including potential tubulin polymerization inhibitors. researchgate.net For instance, lawsone has been utilized as a starting material for the synthesis of compounds with a central dihydropyridine (B1217469) bridge, which were designed as potential anticancer agents and inhibitors of tubulin polymerization. researchgate.net

Further research on arylthioindoles, another class of compounds, has identified them as potent inhibitors of tubulin polymerization that interact with the colchicine (B1669291) site on β-tubulin. mdpi.com Some of these compounds have been shown to inhibit tubulin polymerization with IC₅₀ values in the low micromolar range. mdpi.com Given that 2-hydroxy-1,4-naphthoquinone derivatives can feature thio-substituents, these findings are relevant to the potential activity of analogues of this compound. frontiersin.org

Table 2: IC₅₀ Values for Tubulin Polymerization Inhibition by Arylthioindole Analogues

| Compound | IC₅₀ (µM) |

|---|---|

| Analogue 24 | 2.0 |

This data is for arylthioindole analogues and is presented to illustrate the potential for tubulin polymerization inhibition by compounds that can be derived from or are analogous to the 2-hydroxy-1,4-naphthoquinone scaffold. mdpi.com

Emerging and Potential Non Clinical Applications of 2 Ethoxy 3 Hydroxynaphthalene 1,4 Dione

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

The core structure of 2-Ethoxy-3-hydroxynaphthalene-1,4-dione, closely related to lawsone, provides a reactive platform for the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds. The presence of the electron-rich hydroxy group and the adjacent carbonyl groups on the naphthoquinone ring allows for a range of chemical transformations. The ethoxy group at the 2-position modifies the electronic properties and reactivity of the molecule compared to its parent compound, lawsone.

This class of compounds is particularly valuable in multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to form a complex product. Derivatives of 2-hydroxynaphthalene-1,4-dione are known to be excellent substrates for such reactions, leading to the formation of diverse heterocyclic systems. For instance, the reaction of 2-hydroxynaphthalene-1,4-dione with aldehydes and various nitrogen-containing compounds (amines or amides) can yield a wide array of nitrogen-containing heterocyclic derivatives. The general reactivity suggests that this compound could similarly serve as a key building block.

The versatility of the 2-hydroxynaphthalene-1,4-dione framework as a synthetic intermediate is highlighted by its use in the preparation of various biologically active molecules and functional materials. The ability to introduce substituents at the 3-position via reactions like Michael additions or Mannich-type reactions further expands its synthetic utility. While specific examples detailing the use of this compound as a synthetic intermediate are not extensively documented in publicly available literature, the established chemistry of its parent compound strongly supports its potential in this area.

Table 1: Examples of Heterocyclic Scaffolds Synthesized from 2-Hydroxynaphthalene-1,4-dione Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Resulting Heterocyclic Scaffold |

| 2-Hydroxynaphthalene-1,4-dione | Aromatic Aldehyde | Amine | Aminonaphthoquinone Derivatives |

| 2-Hydroxynaphthalene-1,4-dione | Aldehyde | Active Methylene (B1212753) Compound | Benzo[g]chromene Derivatives |

| 2-Hydroxynaphthalene-1,4-dione | Isatin | Amino Acid | Spirooxindole Derivatives |

This table illustrates the synthetic potential of the 2-hydroxynaphthalene-1,4-dione core, which is expected to be shared by its 2-ethoxy derivative.

Applications in Advanced Materials Science

The inherent photophysical and electronic properties of the naphthoquinone core suggest that this compound and its derivatives could find applications in the field of advanced materials science.

Naphthoquinone derivatives are known to possess interesting photophysical properties, including fluorescence and the ability to participate in photoinduced electron transfer processes. These characteristics are fundamental for their potential use in photo-electronic devices. The absorption and emission properties of these molecules can be tuned by modifying the substituents on the naphthoquinone ring. The introduction of an ethoxy group, as in this compound, is expected to influence the electronic transitions and thus the photophysical behavior of the compound.

While detailed photophysical studies on this compound are scarce, research on related 2-alkoxy-3-hydroxynaphthalene-1,4-diones indicates that these compounds can exhibit fluorescence, a key property for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The efficiency of such devices is highly dependent on the molecular structure of the fluorescent material.

Dye-sensitized solar cells (DSSCs) are a promising type of photovoltaic device that utilizes a molecular dye to absorb light and inject electrons into a wide-bandgap semiconductor. The efficiency of a DSSC is critically dependent on the properties of the sensitizing dye. Organic dyes based on various chromophores are being extensively investigated as alternatives to more expensive ruthenium-based sensitizers.

The naphthoquinone scaffold has been explored for this purpose. For instance, a study on a related compound, 2-bromo-3-(methylamino)naphthalene-1,4-dione, demonstrated its potential as a photosensitizer in DSSCs. nih.gov This molecule, when adsorbed onto a TiO2 nanorod electrode, showed broad absorption in the UV and visible regions, attributed to π →π* and n → π* charge-transfer transitions. nih.gov The performance of the DSSC was found to be influenced by the calcination temperature of the TiO2 nanorods, which affects charge transportation. nih.gov

Given the structural similarity, it is plausible that this compound could also function as a photosensitizer in DSSCs. The ethoxy and hydroxyl groups can act as anchoring groups to bind the molecule to the semiconductor surface, facilitating electron injection.

Table 2: Photovoltaic Parameters of a DSSC using a Naphthoquinone Derivative Sensitizer

| Sensitizer | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |

| 2-bromo-3-(methylamino)naphthalene-1,4-dione on TiO2 nanorods (400 °C) | Data not specified | Data not specified | Data not specified | Improved efficiency noted nih.gov |

This table presents data for a related naphthoquinone derivative, suggesting the potential of this class of compounds in DSSCs.

Analytical Chemistry Reagents and Probes

The fluorescent properties of certain naphthoquinone derivatives make them potential candidates for use as analytical probes and reagents. Fluorescent probes are molecules that exhibit a change in their fluorescence properties (e.g., intensity, wavelength) in response to a specific analyte or a change in their environment (e.g., pH, polarity).

Derivatives of 2-hydroxynaphthalene-1,4-dione have been shown to be fluorescent in solution. lookchem.com The emission wavelength can be influenced by the substituents on the naphthoquinone ring. This tunability is a desirable feature for the development of selective chemosensors. For example, the introduction of specific binding sites onto the naphthoquinone scaffold could lead to probes that can selectively detect metal ions or other small molecules. While no specific application of this compound as an analytical probe has been reported, the general photophysical properties of the parent structure suggest that this is a promising area for future research. The hydroxyl and ethoxy groups could potentially participate in hydrogen bonding or other interactions with analytes, leading to a detectable fluorescence response.

Q & A

Q. What are the recommended synthesis routes for 2-Ethoxy-3-hydroxynaphthalene-1,4-dione in laboratory settings?

The compound can be synthesized via multi-component reactions involving aromatic aldehydes, β-keto esters, phenylhydrazine hydrate, and 2-hydroxy-1,4-naphthoquinone, catalyzed by MgCl₂ in ethylene glycol at 100°C . Alternative methods include nucleophilic substitution with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) or refluxing precursors in DMF followed by recrystallization .

Q. What safety precautions should be observed when handling this compound?

Wear PPE to avoid skin/eye contact. In case of exposure, rinse skin with soap/water or eyes with water for 15 minutes. Avoid inhalation; use fume hoods. No induction of vomiting if ingested—seek medical attention immediately . Classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes), requiring stringent handling protocols .

Q. Which spectroscopic techniques are used to characterize this compound?

Structural confirmation relies on single-crystal X-ray diffraction for bond-length validation (mean C–C = 0.003 Å) , complemented by IR, NMR, and UV-Vis spectroscopy. Mass spectrometry (electron ionization) and chromatographic methods (TLC with n-hexane:ethyl acetate) monitor reaction progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Optimize catalyst concentration (e.g., MgCl₂ in ethylene glycol) and temperature (100°C) for one-pot syntheses . Use orthogonal experimental design to test variables like solvent polarity (DMF vs. ethylene glycol) and reaction time, followed by regression analysis to identify significant factors .

Q. What strategies resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. antioxidant effects)?

Conduct dose-response studies under standardized conditions (e.g., cell lines, incubation time). Validate findings using multiple assays (e.g., MTT for cytotoxicity and DPPH for antioxidant activity). Cross-reference with computational models (e.g., DFT studies) to correlate electronic properties with bioactivity .

Q. How can AI-driven tools enhance the study of this compound’s reactivity or bioactivity?

Implement COMSOL Multiphysics for simulating reaction kinetics or membrane separation processes . Use machine learning to predict optimal reaction pathways or analyze high-throughput screening data for structure-activity relationships (SARs).

Q. What experimental designs are effective for evaluating thermal and pH stability?

Employ thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions . For pH stability, use factorial design to test buffer systems (pH 2–12) and monitor degradation via HPLC .

Q. How to address uncertainties in toxicological profiles due to limited data?

Perform acute toxicity assays (OECD Guideline 423) in rodent models, focusing on LD₅₀ determination. Cross-validate with in silico tools (e.g., PubChem’s toxicity predictors) and compare with structurally similar naphthoquinones .

Methodological Notes

- Data Contradiction Analysis : Replicate studies under controlled conditions (e.g., humidity, light exposure) to isolate variables affecting results .

- Scalability : Lab-scale syntheses can be scaled using continuous-flow reactors, leveraging process control simulations .

- Safety Compliance : Align protocols with EU-GHS/CLP regulations for hazard communication and emergency response .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.